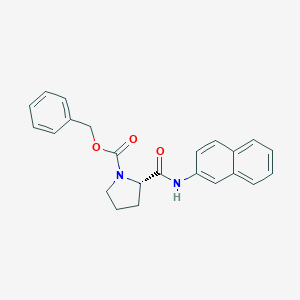

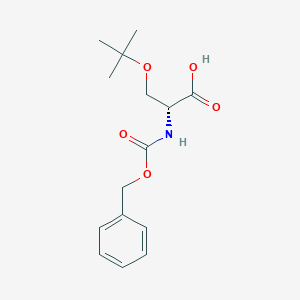

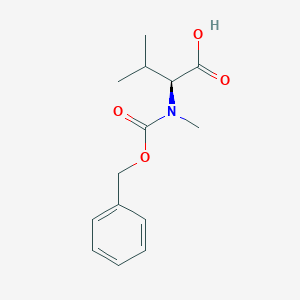

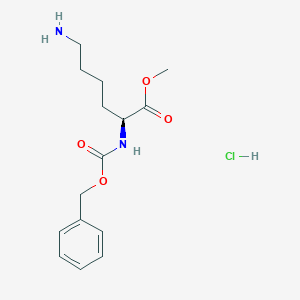

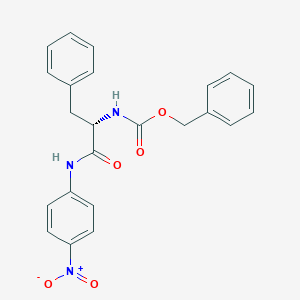

(S)-Benzyl (1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate

説明

The compound “(S)-Benzyl (1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and are often used in the synthesis of various pharmaceuticals and pesticides .

Synthesis Analysis

Carbamates can be synthesized through a simple nucleophilic substitution reaction . In the case of 4-nitrophenylchloroformate carbamates, they were synthesized using a similar method and the products were characterized by IR, NMR, Mass spectra, and CHN analysis .Chemical Reactions Analysis

Carbamates, including 4-nitrophenylchloroformate carbamates, can exhibit promising antibacterial and antifungal activity . They can also show strong antioxidant activity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods such as IR, NMR, and Mass spectra. For instance, a carbamate of 4-nitrophenylchloroformate was found to be a brown solid with a melting point of 97.7 °C .科学的研究の応用

Enzymatic Assays

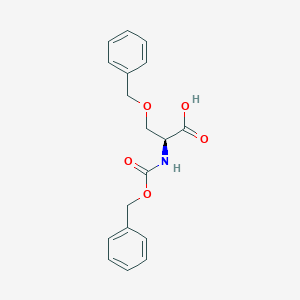

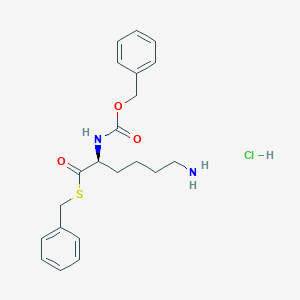

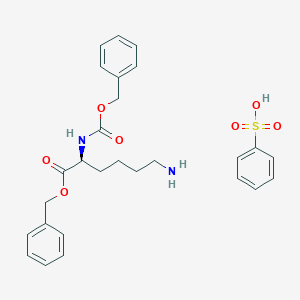

Z-L-Phe-pNA is commonly used as a chromogenic substrate in enzymatic assays to study the activity of various enzymes such as proteases, peptidases, and esterases. These enzymes cleave the Z-L-Phe-pNA substrate, releasing p-nitroaniline which exhibits a yellow color, allowing for easy observation and measurement of enzyme activity .

Protease Activity Measurement

It serves as a sensitive chromogenic substrate for cathepsin L and papain, and is also cleaved by falcipain 2. This application is crucial for understanding protease function in biological processes and for developing inhibitors .

Inhibitor Development

Z-L-Phe-pNA acts as an inhibitor of thermolysin, an enzyme that plays a role in the degradation of proteins. Studying its inhibitory effects helps in the development of therapeutic agents targeting similar proteolytic enzymes .

Bromelain Enzyme Activity

This compound is used for continuous measurements of bromelain enzyme activity, with free p-nitroaniline being detected at specific wavelengths. This has implications for food processing and pharmaceutical applications where bromelain’s proteolytic activity is relevant .

Peptide-Based Hydrogels

While not directly mentioned, peptide-based hydrogels are an emerging field where compounds like Z-PHE-PNA could potentially play a role due to their peptide nature and ability to form gels under certain conditions .

6. Chiral Peptide Nucleic Acids (PNA) Research Chiral PNAs are an area of research where substituents on the original PNA backbone are studied for various applications, including drug development and molecular diagnostics. Z-PHE-PNA could be relevant in this context due to its peptide-like structure .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

benzyl N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O5/c27-22(24-19-11-13-20(14-12-19)26(29)30)21(15-17-7-3-1-4-8-17)25-23(28)31-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,24,27)(H,25,28)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPHGMKKKDRFSU-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428581 | |

| Record name | Nalpha-[(Benzyloxy)carbonyl]-N-(4-nitrophenyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Benzyl (1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate | |

CAS RN |

19647-71-3 | |

| Record name | Phenylmethyl N-[(1S)-2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19647-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nalpha-[(Benzyloxy)carbonyl]-N-(4-nitrophenyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。